Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate
Description
Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is a substituted methyl benzoate derivative characterized by a 4,5-dimethoxy-substituted aromatic ring and a 3-methoxybenzoylamino group at the 2-position.
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO6/c1-22-12-7-5-6-11(8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
VJOSFTWDRPXKAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzamide Moiety
The benzamide group is introduced via condensation between an amine-containing intermediate and 3-methoxybenzoyl chloride. A two-step process is often employed:
-
Oxidation to Aldehyde : Intermediate alcohols, such as 4,5-dimethoxybenzoic acid derivatives, are oxidized to aldehydes using chromium trioxide (CrO₃) in a mixed acetone-water solvent system. For instance, CN102408346B reports that 4,5-dimethoxybenzocyclobutane-1-methanol is oxidized at 0–10°C to yield the corresponding aldehyde with minimal byproducts.
-
Schiff Base Formation and Reduction : The aldehyde reacts with methylamine to form a Schiff base, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. This step ensures the introduction of the primary amine group, which is then acylated with 3-methoxybenzoyl chloride.
Key Considerations
Esterification Methods for Methyl Benzoate Formation
The final esterification step involves converting the carboxylic acid intermediate to the methyl ester. This is typically achieved via Fischer esterification, where the acid is refluxed with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Alternatively, methyl chloroformate can be used under milder conditions. US Patent 20070149802 highlights that pH control during esterification (pH 5–6) is critical to avoid saponification of the ester group.
Optimized Esterification Protocol
| Parameter | Conditions |
|---|---|
| Catalyst | Sulfuric acid (0.5 eq) |
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Duration | 12–24 hours |
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Methylation : Acetone outperforms cyclohexanone due to its lower boiling point (56°C), which facilitates solvent removal post-reaction.
-
Acylation : Anhydrous DCM minimizes competing hydrolysis reactions.
-
Reduction : NaBH₄ in ethanol at 25°C achieves >90% conversion of Schiff bases to amines without requiring high-pressure hydrogenation.
Temperature and Time Dependencies
-
Oxidation with CrO₃ proceeds optimally at 5°C, with higher temperatures leading to tar formation.
-
Esterification yields plateau after 18 hours, with prolonged heating offering no benefit.
Comparative Analysis of Methodologies
The table below contrasts three key synthetic routes reported in the literature:
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural features and properties of methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate analogs:
Physicochemical Properties
- Lipophilicity: The thiophene-propenoyl derivative () exhibits higher lipophilicity (XLogP3 = 3.2) compared to the polar tetrahydrofuran-carbonyl analog (), which has a topological polar surface area of 102 Ų.
- Thermal Stability : The phenylethynyl derivative () shows a melting point of 114–116°C, suggesting moderate thermal stability, while the urea-linked compound () lacks explicit thermal data but is reported as a solid.
Biological Activity
Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
This compound can be synthesized through various organic reactions. The general synthetic route involves:
- Starting Materials : 4,5-dimethoxybenzoic acid and 3-methoxybenzoyl chloride.
- Reaction Conditions : The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond.
- Purification : The product is purified using recrystallization or chromatography techniques.
The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 325.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
- Receptor Modulation : The compound could modulate receptor activities, influencing cellular signaling pathways.
These mechanisms are crucial for understanding its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC values were reported in the low micromolar range, indicating potent activity .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound:
- Research conducted on animal models showed that this compound significantly reduced inflammation markers in induced arthritis models. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Table 1: Summary of Biological Activities
Q & A
What are the established synthetic pathways for Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate, and what critical parameters govern reaction efficiency?
Level: Basic
Answer:
The synthesis involves multi-step reactions, including protection of hydroxyl groups, sequential coupling, and esterification. Key steps include:
- Triflic acid-mediated cyclization for constructing the benzoate core under controlled temperatures (-35°C to 40°C) to avoid side reactions .
- Solvent optimization : Dichloromethane (DCM) or acetonitrile enhances solubility and reaction kinetics .
- Stoichiometric control : Use of DIPEA (1.1–1.6 equiv.) ensures efficient deprotonation and coupling .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with purification via gradient elution column chromatography (e.g., CH₂Cl₂/EtOAc gradients) .
Which spectroscopic methods are prioritized for structural elucidation, and what diagnostic signals confirm its identity?
Level: Basic
Answer:
- ¹H/¹³C NMR : Methoxy groups (δ 3.76–3.91 ppm), aromatic protons (δ 7.04–7.57 ppm), and carbonyl carbons (ester C=O at ~165–170 ppm) are critical. Splitting patterns in aromatic regions confirm substitution .
- IR Spectroscopy : Ester (C=O, ~1720 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
How can reaction yields be optimized when competing side reactions occur during synthesis?
Level: Advanced
Answer:
- Temperature modulation : Lower temperatures (-35°C) suppress unwanted cyclization or hydrolysis .
- Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls) to direct coupling .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Quenching intermediates : Isolate intermediates (e.g., via flash chromatography) to prevent cross-reactivity .
How should discrepancies in NMR spectral data be resolved during structural confirmation?
Level: Advanced
Answer:
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift amide protons .
- Dynamic effects : Use variable-temperature NMR to identify rotamers causing peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .
What purification strategies are effective for isolating high-purity product?
Level: Basic
Answer:
- Column chromatography : Gradient elution (e.g., 1–20% EtOAc in CH₂Cl₂) separates polar byproducts .
- Recrystallization : Use solvent pairs (e.g., DCM/hexane) to enhance crystal purity .
- HPLC : Reverse-phase C18 columns resolve closely related impurities in analytical-scale batches .
What strategies address solubility challenges in bioactivity assays?
Level: Advanced
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound while maintaining assay compatibility .
- Micellar systems : Incorporate cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous dispersion .
- Prodrug derivatization : Temporarily modify polar groups (e.g., ester hydrolysis) to improve bioavailability .
What safety protocols are essential when handling this compound?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational modeling predict reactivity or stability?
Level: Advanced
Answer:
- DFT calculations : Optimize molecular geometry to identify reactive sites (e.g., electrophilic aromatic substitution) .
- MD simulations : Assess solvation dynamics and stability in aqueous/organic matrices .
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) for activity hypotheses .
What are common impurities in synthesis, and how are they mitigated?
Level: Advanced
Answer:
- Unreacted intermediates : Detect via TLC and remove via iterative column chromatography .
- Oxidation byproducts : Use inert atmospheres (N₂/Ar) to prevent degradation of methoxy groups .
- Hydrolysis products : Control humidity during reactions and storage .
What stability profiles are documented under varying storage conditions?
Level: Basic
Answer:
- Long-term storage : Stable at -20°C in airtight, amber vials with desiccants for >2 years .
- Light sensitivity : Degrades under UV exposure; use opaque containers .
- Solution stability : Avoid aqueous buffers (pH >7) to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
